![molecular formula C18H25IO3 B1375369 Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate CAS No. 1256584-74-3](/img/structure/B1375369.png)
Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
Overview
Description
Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an ethyl group, an iodine atom, and a ketone functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate typically involves multi-step organic reactions. One common method includes the alkylation of phenol with isobutene to introduce the tert-butyl group, followed by iodination to attach the iodine atom. The final step involves esterification to form the desired ester compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Intermediate in Drug Synthesis:
Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate is recognized as an important intermediate in the synthesis of Alectinib, a highly selective and potent inhibitor used in cancer therapy, particularly for treating anaplastic lymphoma kinase (ALK) positive non-small cell lung cancer (NSCLC) . The compound's unique structural features facilitate its role in multi-step synthetic pathways leading to complex pharmaceuticals.
Mechanism of Action:
The compound's iodine atom enhances its reactivity through halogen bonding, while the ketone and ester groups can engage in hydrogen bonding interactions. These properties may influence its binding affinity to biological targets such as enzymes or receptors involved in disease processes . Research into these interactions could provide insights into optimizing therapeutic efficacy.
Organic Synthesis
Reactivity and Functionalization:
this compound undergoes various chemical reactions including esterification, hydrolysis, and nucleophilic substitution due to the presence of the iodine atom . This versatility makes it a valuable building block for synthesizing other organic compounds.
Comparison with Similar Compounds:
The compound shares structural similarities with several related compounds, which can be leveraged for comparative studies in reactivity and biological activity. For instance:
Compound Name | Structure | Unique Features |
---|---|---|
4-Iodophenol | C₆H₄I(OH) | Simple phenolic structure, used in synthesis |
Ethyl 4-(4-bromophenyl)-4-methyl-3-oxobutanoate | C₁₈H₂₃BrO₃ | Bromine substitution instead of iodine |
Tert-butyl 2-(2-bromoacetyl)benzoate | C₁₈H₁₉BrO₂ | Different acyl group leading to varied reactivity |
This table illustrates how this compound is distinguished by its specific iodine substitution and complex structure .
Research Applications
Biological Interaction Studies:
Research into the biological interactions of this compound could focus on its binding affinity with various molecular targets. Preliminary studies may involve assessing its effects on enzyme activity or receptor binding, which could lead to further development of therapeutic agents .
Potential for Novel Drug Development:
Given its structural characteristics and reactivity, this compound may serve as a scaffold for developing novel drugs targeting specific pathways in cancer or other diseases .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ketone and ester groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
- Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the iodine atom, in particular, sets it apart from many other similar compounds, providing unique opportunities for halogen bonding and substitution reactions .
Biological Activity
Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, with the CAS number 1256584-74-3, is an organic compound that exhibits significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 416.29 g/mol. Its structure features a tert-butyl ester functional group linked to a phenyl ring that is substituted with an ethyl group and an iodine atom, along with a ketone moiety. The presence of the iodophenyl group suggests potential applications in medicinal chemistry, particularly in drug development where halogenated compounds often display enhanced biological activity.
The mechanism of action for this compound involves its interaction with various biological targets. The iodine atom can facilitate halogen bonding, while the ketone and ester groups may engage in hydrogen bonding. These interactions can influence the compound's reactivity and biological effects, making it a candidate for further investigation in pharmacological studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have shown efficacy against breast cancer cell lines such as MCF-7 and SK-BR-3. In these studies, compounds demonstrated dose-dependent inhibition of cell growth, indicating that structural modifications can significantly impact biological activity .
Binding Affinity Studies
Research into the binding affinity of this compound with specific enzymes or receptors is ongoing. Preliminary studies suggest that its unique structural features may confer distinct interactions with biological targets involved in disease processes. Understanding these interactions could lead to the development of novel therapeutic agents.
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of similar compounds to evaluate their anticancer activities. The results indicated that while some derivatives showed moderate efficacy against cancer cell lines, they were less potent compared to established drugs like tamoxifen or olaparib .
- Cell Transformation Assays : In assays using BALB/3T3 cells, analogs of this compound demonstrated initiating activity in cell transformation when combined with tumor promoters. This suggests potential roles in carcinogenesis research .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Unique Features |
---|---|---|
4-Iodophenol | C₆H₄I(OH) | Simple phenolic structure, used in synthesis |
Ethyl 4-(4-bromophenyl)-4-methyl-3-oxobutanoate | C₁₈H₂₃BrO₃ | Bromine substitution instead of iodine |
Tert-butyl 2-(2-bromoacetyl)benzoate | C₁₈H₁₉BrO₂ | Different acyl group leading to varied reactivity |
This table illustrates how this compound stands out due to its specific iodine substitution and complex structure, which may confer distinct biological properties not found in simpler analogs.
Properties
IUPAC Name |
tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25IO3/c1-7-12-8-9-13(10-14(12)19)18(5,6)15(20)11-16(21)22-17(2,3)4/h8-10H,7,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOKKYUVGMHADM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C(=O)CC(=O)OC(C)(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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